

An In-depth Technical Guide to (R)-Roscovitined7: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (R)-Roscovitine-d7 |           |
| Cat. No.:            | B15583374          | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **(R)-Roscovitine-d7**, the deuterated analog of the potent cyclin-dependent kinase (CDK) inhibitor (R)-Roscovitine (also known as Seliciclib or CYC202). It details the chemical structure, physicochemical properties, and mechanism of action. The guide emphasizes the primary application of **(R)-Roscovitine-d7** as a stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies. Detailed experimental protocols and visual diagrams of key signaling pathways and workflows are provided to support its practical application in research and development.

#### Introduction

(R)-Roscovitine is a synthetic, 2,6,9-substituted purine analog that functions as a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] By competing with ATP for the kinase binding site, it effectively modulates critical cellular processes, including cell cycle progression, transcription, and apoptosis.[3][4][5] It primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor inhibitory action against CDK4 and CDK6.[3][4] Due to its ability to induce cell cycle arrest and apoptosis in transformed cells, (R)-Roscovitine has been extensively investigated as a potential therapeutic agent for various cancers, neurodegenerative disorders, and viral infections.[1][4]

**(R)-Roscovitine-d7** is the stable isotope-labeled, deuterated form of (R)-Roscovitine.[6] In this analog, seven hydrogen atoms on the isopropyl group are replaced with deuterium.[7] This



modification results in a molecule with a higher molecular weight but with chemical and biological properties that are nearly identical to its non-deuterated counterpart. The key utility of **(R)-Roscovitine-d7** lies in its application as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6] Its use allows for precise and accurate quantification of (R)-Roscovitine in complex biological matrices such as plasma and urine, which is crucial for pharmacokinetic and drug metabolism studies.[6][8]

## **Chemical Structure and Physicochemical Properties**

The core structure of **(R)-Roscovitine-d7** is a purine ring substituted at the C2, C6, and N9 positions. The deuteration is specifically located on the N9-isopropyl group.

## **Chemical Identifiers and Computed Properties**

The following tables summarize the key chemical identifiers and computed physicochemical properties for **(R)-Roscovitine-d7**.

Table 1: Chemical Identifiers for (R)-Roscovitine-d7

| Identifier        | Value                                                                                                          | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2R)-2-[[6-(benzylamino)-9-<br>(1,1,1,2,3,3,3-<br>heptadeuteriopropan-2-<br>yl)purin-2-yl]amino]butan-<br>1-ol | [7]       |
| Molecular Formula | C19H19D7N6O                                                                                                    | [7]       |
| SMILES            | [2H]C([2H])([2H])C([2H])<br>(C([2H])([2H])<br>[2H])N1C=NC2=C(N=C(N=C2<br>1)NINVALID-LINK<br>CO)NCC3=CC=CC=C3   | [7]       |

| InChikey | BTIHMVBBUGXLCJ-UZFSFWIHSA-N |[7] |

Table 2: Computed Physicochemical Properties of (R)-Roscovitine-d7



| Property                     | Value           | Reference |
|------------------------------|-----------------|-----------|
| Molecular Weight             | 361.5 g/mol     | [7]       |
| Exact Mass                   | 361.26074670 Da | [7]       |
| XLogP3                       | 3.2             | [7]       |
| Hydrogen Bond Donor Count    | 3               | [7]       |
| Hydrogen Bond Acceptor Count | 6               | [7]       |

| Rotatable Bond Count | 8 |[7] |

## **Physical and Solubility Data**

The physical properties of **(R)-Roscovitine-d7** are expected to be nearly identical to the non-deuterated form, **(R)-Roscovitine**.

Table 3: Physical and Solubility Properties of (R)-Roscovitine

| Property      | Value                                                        | Reference    |
|---------------|--------------------------------------------------------------|--------------|
| Appearance    | White to off-white crystalline solid                         | [9][10]      |
| Melting Point | 106-108°C                                                    | [9]          |
| рКа           | 4.4                                                          | [9]          |
| Solubility    | Soluble in DMSO (up to 50 mg/mL), Ethanol (approx. 30 mg/mL) | [11][12][13] |
|               | Sparingly soluble in aqueous buffers                         | [12]         |

 $|\ |$  Soluble in 50 mM HCl (pH adjusted to 2.5)  $|[9]\ |$ 



### **Mechanism of Action**

The biological activity of **(R)-Roscovitine-d7** is conferred by the (R)-Roscovitine molecule. It exerts its effects primarily through the competitive inhibition of CDKs.

# Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

(R)-Roscovitine binds to the ATP-binding pocket of sensitive CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.[9][14] Its inhibition of CDK2/cyclin E and CDK2/cyclin A complexes prevents the phosphorylation of the retinoblastoma protein (pRb).[15] This keeps pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the transcription of genes necessary for the G1 to S phase transition.[15][16] Inhibition of CDK1/cyclin B blocks the G2/M transition.[17]

Table 4: In Vitro Inhibitory Activity (IC50) of (R)-Roscovitine against Various Kinases

| Kinase Target        | IC <sub>50</sub> (μM) | Reference    |
|----------------------|-----------------------|--------------|
| CDK2/cyclin E        | 0.1 - 0.7             | [13][17]     |
| CDK5/p35             | 0.16 - 0.2            | [10][13][18] |
| CDK1/cyclin B (cdc2) | 0.45 - 0.65           | [10][17][18] |
| CDK7/cyclin H        | 0.49                  | [9][13]      |
| CDK9/cyclin T        | 0.79                  | [9]          |

| Average (19-60 tumor cell lines)| 15.2 - 16 |[13][17] |





Click to download full resolution via product page

Caption: Roscovitine-mediated inhibition of CDK2/Cyclin E prevents pRb phosphorylation, leading to G1/S cell cycle arrest.

#### **Inhibition of Transcription and Induction of Apoptosis**

(R)-Roscovitine also inhibits CDK7 and CDK9, kinases that are essential components of the general transcription machinery.[9] They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a step required for transcriptional elongation.[15][16] By inhibiting CDK9, Roscovitine prevents RNAP II-mediated transcription, which disproportionately affects the expression of proteins with short half-lives.[1][9] This includes key anti-apoptotic proteins like Mcl-1. The subsequent downregulation of Mcl-1 promotes apoptosis, contributing significantly to the anti-cancer effects of the drug.[1][16]





Click to download full resolution via product page



Caption: Roscovitine inhibits CDK9, blocking RNAP II phosphorylation, downregulating Mcl-1, and promoting apoptosis.

### Modulation of the NF-κB Pathway

Beyond CDKs, (R)-Roscovitine has been shown to inhibit the pro-inflammatory NF- $\kappa$ B signaling pathway. It can prevent the activation of the I $\kappa$ B kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of NF- $\kappa$ B, I $\kappa$ B $\alpha$ .[16][19] This inhibition prevents the degradation of I $\kappa$ B $\alpha$  and the subsequent nuclear translocation of the p65/p50 NF- $\kappa$ B transcription factor, thereby downregulating the expression of inflammatory and anti-apoptotic genes.[19]

# **Experimental Protocols and Applications Chemical Synthesis Workflow**

The synthesis of (R)-Roscovitine (CYC202) is a multi-step process.[9][20][21] The deuterated version follows the same pathway, utilizing a deuterated starting material for the isopropyl group.



Click to download full resolution via product page

Caption: Synthetic pathway for (R)-Roscovitine. For the d7 analog, deuterated 2-bromopropane is used.

# **Application in Quantitative Analysis: Pharmacokinetics**

The primary role of **(R)-Roscovitine-d7** is as an internal standard (IS) for quantifying (R)-Roscovitine in biological samples.

#### Foundational & Exploratory





Experimental Protocol: Sample Preparation and LC-MS Analysis

- Objective: To determine the concentration of (R)-Roscovitine in plasma samples from a subject dosed with the compound.
- Materials: Plasma samples, **(R)-Roscovitine-d7** (Internal Standard), protein precipitation solvent (e.g., acetonitrile), LC-MS system.
- Methodology:
  - Sample Thawing: Thaw unknown plasma samples, calibration standards, and quality control samples.
  - Internal Standard Spiking: To a fixed volume of plasma (e.g., 100 μL), add a small, precise volume of (R)-Roscovitine-d7 solution of a known concentration. The IS is added to all samples, including standards and controls.
  - Protein Precipitation: Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to each sample to precipitate plasma proteins.
  - Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[8]
  - Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
  - LC-MS Analysis: Inject a fixed volume of the supernatant onto an LC-MS system. Use a suitable chromatographic method to separate (R)-Roscovitine and (R)-Roscovitine-d7 from other matrix components.
  - Quantification: Monitor the specific mass-to-charge ratio (m/z) transitions for both the
    analyte ((R)-Roscovitine) and the internal standard ((R)-Roscovitine-d7) using multiple
    reaction monitoring (MRM). The concentration of the analyte in unknown samples is
    calculated from a calibration curve by comparing the peak area ratio of the analyte to the
    internal standard.





Click to download full resolution via product page

Caption: A typical experimental workflow for a pharmacokinetic study using **(R)-Roscovitine-d7** as an internal standard.

# **In Vitro Cellular Assay**

Experimental Protocol: Mixed Lymphocyte Reaction (MLR)



Objective: To assess the effect of (R)-Roscovitine on the proliferation of alloreactive T cells.
 [16]

#### Methodology:

- Cell Preparation: Isolate CD90+ T cells from C57/B6 mice (responder cells). Prepare splenocytes from MHC-disparate Balb/c mice (stimulator cells) and irradiate them to prevent their proliferation.
- Cell Culture: Co-culture the responder T cells (e.g., 2 x 10<sup>5</sup> cells/well) with the irradiated stimulator splenocytes (e.g., 4 x 10<sup>5</sup> cells/well) in a 96-well plate.
- Treatment: Add (R)-Roscovitine at various concentrations (e.g., 0-50 μM) to the cocultures at the time of plating.
- Proliferation Assay: After a set incubation period (e.g., 72 hours), pulse the cells with a proliferation marker such as <sup>3</sup>H-thymidine or BrdU for the final 18-24 hours of culture.
- Measurement: Harvest the cells and measure the incorporation of the marker using a scintillation counter (for <sup>3</sup>H-thymidine) or an ELISA-based method (for BrdU). A reduction in incorporation indicates inhibition of T cell proliferation.

# **Summary and Conclusion**

(R)-Roscovitine-d7 is an indispensable tool for the preclinical and clinical development of its non-deuterated counterpart, Seliciclib. While sharing the same potent and selective CDK-inhibitory mechanism of action, its true value lies in its role as a high-fidelity internal standard. The replacement of seven hydrogen atoms with deuterium provides a distinct mass shift detectable by mass spectrometry without altering its chemical behavior during sample extraction and chromatographic separation. This ensures highly accurate and precise quantification in complex biological fluids, underpinning robust pharmacokinetic, bioavailability, and metabolism studies. The data and protocols presented in this guide highlight the foundational role of (R)-Roscovitine-d7 in advancing the scientific understanding and therapeutic application of this important class of CDK inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. agscientific.com [agscientific.com]
- 2. Roscovitine | C19H26N6O | CID 160355 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roscovitine in cancer and other diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (R)-Roscovitine-d7 | C19H26N6O | CID 171713810 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Roscovitine to CYC202 to Seliciclib from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 10. usbio.net [usbio.net]
- 11. apexbt.com [apexbt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. A CDK small molecule inhibitor——Roscovitine Chemicalbook [chemicalbook.com]
- 15. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]



- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Roscovitine-d7: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583374#r-roscovitine-d7-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com